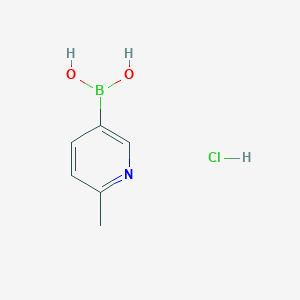
6-Methylpyridine-3-boronic acid hydrochloride
概要
説明
6-Methylpyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096333-73-0 . It has a molecular weight of 173.41 . The IUPAC name for this compound is 6-methyl-3-pyridinylboronic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group attached to the 6th carbon and a boronic acid group attached to the 3rd carbon . The InChI key for this compound is HBEJHFSGVGEQSH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 294.7±42.0 °C at 760 mmHg, and a flash point of 132.0±27.9 °C .科学的研究の応用
Synthesis of Antioxidants
An improved process for the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, illustrates the use of boron trifluoride-etherate in the acylation process to achieve high yields. This showcases the potential of boronic acid derivatives in facilitating complex organic syntheses (Yao Xing-sheng, 2007).
Electroorganic Synthesis and Wastewater Treatment
The electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, relevant to the field of electroorganic synthesis and wastewater treatment, demonstrates the utility of boronic acid derivatives in environmental applications (J. Iniesta, P. Michaud, M. Panizza, C. Comninellis, 2001).
Diol Recognition and Discrimination
Fluorinated boronic acid-appended bipyridinium salts have been synthesized for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This application is significant in biochemical diagnostics and analytical chemistry, highlighting the role of boronic acid derivatives in developing sensitive detection methods (Jörg Axthelm, H. Görls, U. Schubert, A. Schiller, 2015).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 3-amino-imidazopyridines through a one-pot cyclization/Suzuki coupling approach emphasizes the importance of boronic acid derivatives in accelerating and simplifying the synthesis of pharmacologically relevant molecules (E. Dimauro, J. Kennedy, 2007).
Molecular Recognition
Studies on boronic acid derivatives' interaction with pyridine derivatives leading to the formation of borenium or boronium ions reveal their potential in molecular recognition and the synthesis of complex molecular architectures. This can lead to applications in material science and nanotechnology (J. Hahn, S. Biswas, C. Maichle‐Mössmer, C. Schrenk, A. Schnepf, H. Bettinger, 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Methylpyridine-3-boronic acid hydrochloride, also known as 2-Methylpyridine-5-boronic acid, HCl, is the formation of carbon-carbon bonds. This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon–carbon bond formation. In the Suzuki–Miyaura coupling reaction, the compound, as an organoboron reagent, participates in the formation of carbon–carbon bonds . This process is exceptionally mild and functional group tolerant, making it a widely-used method in organic synthesis .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds. This is achieved through the Suzuki–Miyaura coupling reaction, where the compound acts as an organoboron reagent . The reaction conditions are mild and tolerant to various functional groups, making it a versatile method in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its reactivity and stability. Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also impact the compound’s efficacy in the Suzuki–Miyaura coupling reaction .
生化学分析
Biochemical Properties
6-Methylpyridine-3-boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK), which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, it can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PI3K and JNK, the compound can alter the signaling pathways that regulate cell growth, differentiation, and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins involved in these processes. Furthermore, the compound’s impact on cellular metabolism can influence the energy balance and metabolic flux within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with PI3K can influence the production of phosphoinositides, which are critical for cell signaling and metabolism. Additionally, the compound can affect the levels of other metabolites, altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. For instance, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can modulate enzyme activity and protein function.
特性
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJHFSGVGEQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-73-0 | |
| Record name | 2-Methylpyridine-5-boronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


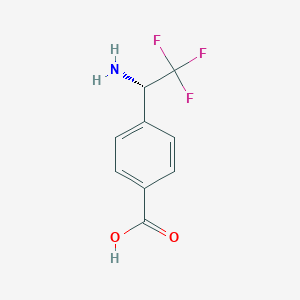

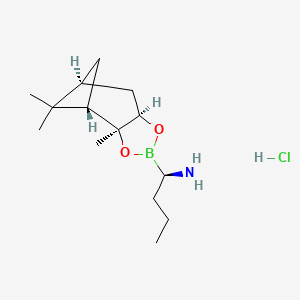

![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)
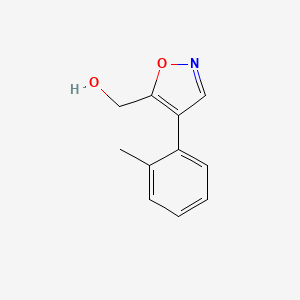
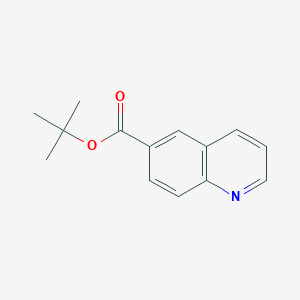
![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)
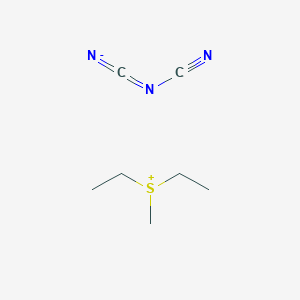

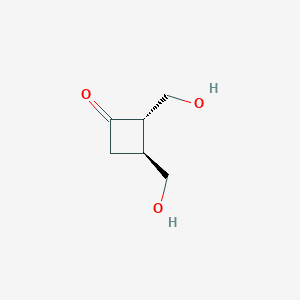

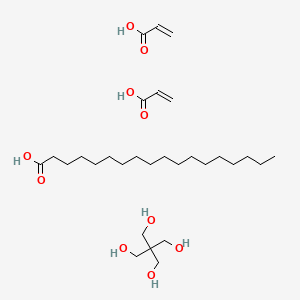
![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)
